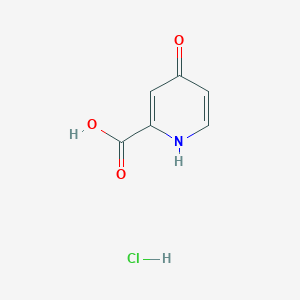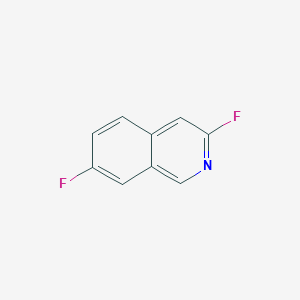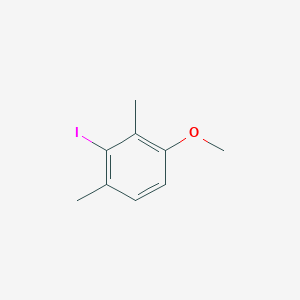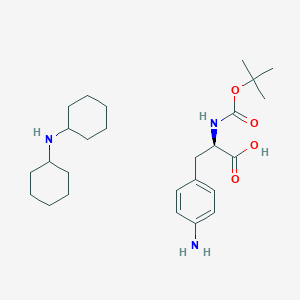
Dicyclohexylamine (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl group, and a dicyclohexylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by coupling with the appropriate aminophenyl and dicyclohexylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the formation of amines or alcohols .
科学研究应用
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors, leading to changes in cellular processes. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets .
相似化合物的比较
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
tert-Butoxycarbonyl (Boc)-protected amino acids: Commonly used in peptide synthesis to protect amino groups.
Aminophenyl derivatives: Utilized in various chemical and biological applications.
Uniqueness
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of structural features, including the Boc protecting group, aminophenyl group, and dicyclohexylamine moiety. This combination imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .
属性
分子式 |
C26H43N3O4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H20N2O4.C12H23N/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t11-;/m1./s1 |
InChI 键 |
WMGFKMKCDKGPEU-RFVHGSKJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


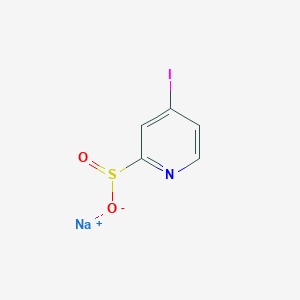
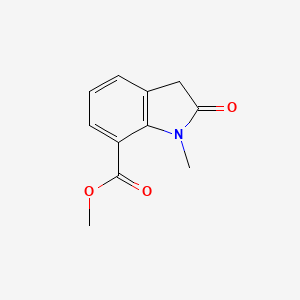
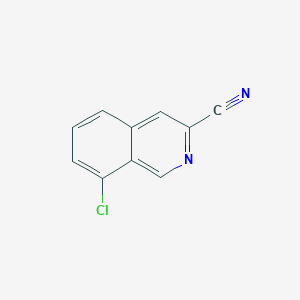
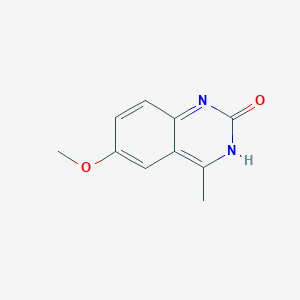
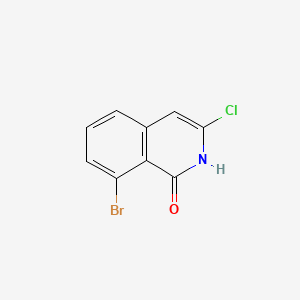
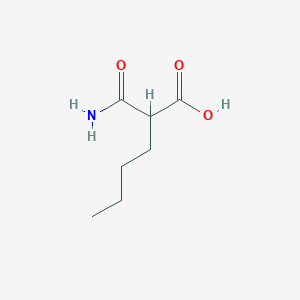
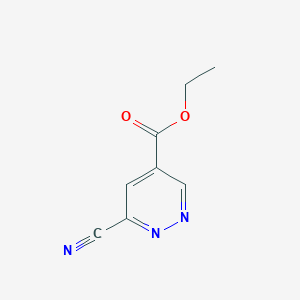
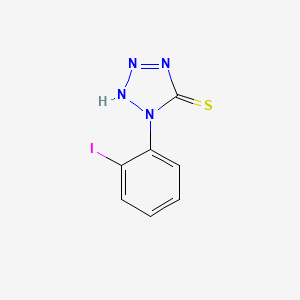
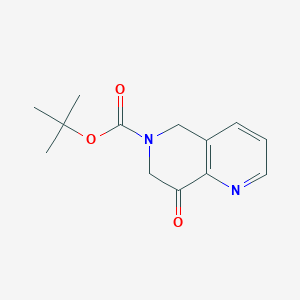
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)
